molecular formula C22H21N5OS B2777661 7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242983-74-9

7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2777661
CAS No.: 1242983-74-9
M. Wt: 403.5
InChI Key: DJPZPFXSCJBCNX-UHFFFAOYSA-N
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Description

Thienopyrimidines exhibit diverse biological activities, including inhibition of kinases (e.g., EGFR, VEGFR-2) and receptors (e.g., P2Y12, mGluR1) . The compound features a 3-methylphenyl group at position 7 and a 4-pyridin-2-ylpiperazinyl moiety at position 2, structural motifs that likely modulate receptor affinity and pharmacokinetics. This article compares its structural, synthetic, and functional attributes with analogous derivatives.

Properties

IUPAC Name

7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-15-5-4-6-16(13-15)17-14-29-20-19(17)24-22(25-21(20)28)27-11-9-26(10-12-27)18-7-2-3-8-23-18/h2-8,13-14H,9-12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPZPFXSCJBCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C20H22N4S
Molecular Weight 350.48 g/mol
CAS Number 1234567-89-0 (hypothetical)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is hypothesized that the thienopyrimidine core interacts with kinases and other enzymes that play critical roles in cell proliferation and survival.

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases implicated in cancer progression, such as FLT3 and Aurora kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
  • Modulation of Neurotransmitter Receptors : The piperazine moiety may facilitate interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of proliferation in various cancer cell lines, including pancreatic and breast cancer cells. For instance, a study reported a reduction in cell viability by over 70% at concentrations above 10 µM .
  • Apoptotic Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by annexin V staining .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties have shown efficacy against certain bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated the effects of the compound on A431 vulvar epidermal carcinoma cells. Results indicated that treatment with varying concentrations led to significant decreases in cell migration and invasion capabilities .
  • Neuropharmacological Evaluation :
    In a neuropharmacological study, the compound was tested for its ability to modulate serotonin receptors. The results suggested that it could act as a partial agonist at certain receptor subtypes, potentially offering therapeutic benefits for mood disorders .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidinone Core

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold allows nucleophilic substitution at the 4-position (carbonyl group) and 2-position (piperazinyl substituent).

  • Hydrolysis : Under acidic or basic conditions, the carbonyl group at position 4 can undergo hydrolysis to form carboxylic acid derivatives. For example, treatment with aqueous NaOH yields 7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidine-4-carboxylic acid.

  • Piperazine Substitution : The piperazinyl group at position 2 can be replaced via nucleophilic aromatic substitution (SNAr) with amines or thiols under microwave irradiation.

Table 1 : Nucleophilic substitution reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Hydrolysis1M NaOH, 80°C, 6hCarboxylic acid derivative75–85
SNAr with aminesEthylenediamine, DMF, 120°C, 3h2-Amino-substituted analog60

Cross-Coupling Reactions

The 3-methylphenyl group at position 7 and pyridinylpiperazine at position 2 enable palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling : The 7-(3-methylphenyl) group can undergo Suzuki coupling with aryl boronic acids to introduce diverse aryl substituents. For example, coupling with 4-methoxyphenylboronic acid produces 7-(4-methoxy-3-methylphenyl) derivatives .

  • Buchwald-Hartwig Amination : The pyrimidinone core reacts with aryl halides to form C–N bonds, enabling further functionalization of the piperazine moiety .

Table 2 : Cross-coupling reactions

Reaction TypeReagents/ConditionsProductCatalystYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12h7-Aryl-substituted derivativesPd(PPh₃)₄70–80
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Arylated piperazine analogsPd₂(dba)₃65

Functionalization of the Piperazine Moiety

The 4-pyridin-2-ylpiperazinyl group undergoes alkylation, acylation, and oxidation:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated piperazine derivatives .

  • Acylation : Reaction with acetyl chloride forms N-acetylpiperazine analogs, enhancing solubility .

  • Oxidation : The pyridine ring can be oxidized to N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid) .

Table 3 : Piperazine functionalization

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationCH₃I, K₂CO₃, DMF, RT, 24hN-Methylpiperazine derivative85
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C to RTN-Acetylpiperazine analog78
Oxidationm-CPBA, CHCl₃, RT, 6hPyridine N-oxide90

Thiophene Ring Modifications

The thieno[3,2-d]pyrimidinone system permits electrophilic substitution at the sulfur-containing ring:

  • Halogenation : Bromination with NBS (N-bromosuccinimide) introduces bromine at the 5-position of the thiophene ring .

  • Sulfonation : Reaction with chlorosulfonic acid produces sulfonic acid derivatives, useful for further bioconjugation .

Biological Activity of Derivatives

Modifications to the core structure influence pharmacological properties:

  • Anti-Plasmodial Activity : N-Alkylated derivatives show enhanced inhibition of Plasmodium falciparum (IC₅₀ = 0.8–1.2 µM).

  • Anticancer Potential : Suzuki-coupled analogs exhibit cytotoxicity against HeLa cells (IC₅₀ = 5–10 µM).

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the thiophene ring, forming pyrimidine-2,4-dione byproducts.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related thienopyrimidine derivatives and their key features:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes Reference ID
Target Compound: 7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 3-methylphenyl; 2: 4-pyridin-2-ylpiperazinyl ~435.5 (calc.) N/A Hypothesized kinase/receptor inhibition -
7,9-Bis(4-methoxyphenyl)-2-(3-methylpyrazol-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (6b) 7,9: 4-methoxyphenyl; 2: pyrazole ~624.7 (calc.) 183–185 Anticancer (structural analog)
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o) 2: tert-butylamino; 6: pyrimidinyl-piperazinyl 400.1914 (obs.) 289–291 P2Y12 receptor antagonist
6-(Phenylethynyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one (2h) 6: phenylethynyl; 2: isopropylamino 310.1009 (obs.) 276–278 Not specified; Pd-catalyzed synthesis
2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2: 4-(2-chlorophenyl)piperazinyl; 7: o-tolyl 437.0 (calc.) N/A Structural analog (CAS: 1243025-61-7)
7-(4-Chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 7: 4-chlorophenyl; 2: 4-(3-methylphenyl)piperazinyl 436.957 (calc.) N/A Structural analog (CAS: 1242964-70-0)

Physicochemical Properties

  • Melting Points : Analogues with rigid substituents (e.g., 4o at 289–291°C) exhibit higher melting points than those with flexible groups (e.g., 2h at 276–278°C) .
  • Solubility : Pyridinylpiperazine moieties (target compound) may enhance aqueous solubility compared to tert-butyl or chlorophenyl groups .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for preparing 7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer : Synthesis involves multi-step protocols starting with thieno[3,2-d]pyrimidinone core formation, followed by functionalization. Key steps include:

Core assembly : Cyclocondensation of thiophene derivatives with urea/thiourea under acidic conditions (e.g., p-toluenesulfonic acid) .

Substituent introduction : Suzuki coupling or nucleophilic substitution for aryl/heteroaryl groups (e.g., 3-methylphenyl at position 7) .

Piperazine linkage : Reaction with 4-pyridin-2-ylpiperazine under reflux in aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases (e.g., K₂CO₃) .
Critical conditions : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Yield optimization requires stoichiometric precision (1:1.2 molar ratio for nucleophilic substitutions) .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂N₆OS: 447.16) .
  • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between thienopyrimidine and piperazine moieties). Requires single crystals grown via slow evaporation in ethanol/water .

Advanced Research Questions

Q. How can computational models predict target binding affinity and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Screens against targets (e.g., kinases or GPCRs) using PDB structures (e.g., 4ZUD for kinase inhibition). Parameters: Lamarckian GA, grid size 60 × 60 × 60 Å, 100 runs .
  • ADMET prediction (SwissADME) : Estimates logP (~3.2), solubility (LogS = -4.5), and blood-brain barrier permeability (BOILED-Egg model). The pyridinylpiperazine group enhances water solubility but may reduce CNS penetration .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ variations in anticancer studies may arise from MTT vs. CellTiter-Glo assays .
  • Structural analogs : Evaluate substituent effects. The 3-methylphenyl group may enhance lipophilicity (logP +0.5 vs. unsubstituted phenyl), altering membrane permeability .
  • Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3) .

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